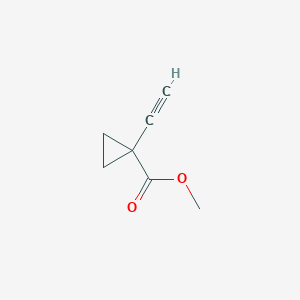![molecular formula C7H7N3S B1433846 4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1596350-40-1](/img/structure/B1433846.png)
4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine
Vue d'ensemble
Description
Pyrrolo[2,1-f][1,2,4]triazine is an important regulatory starting material in the production of the antiviral drug remdesivir . It is a promising fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs .
Synthesis Analysis
Pyrrolo[2,1-f][1,2,4]triazine was produced through a newly developed synthetic methodology utilizing simple building blocks such as pyrrole, chloramine, and formamidine acetate . The synthesis was carried out at the kilogram scale in batch mode with extensive process safety studies . A second-generation synthesis was reported using continuous flow chemistry tools .
Molecular Structure Analysis
The molecular structure of Pyrrolo[2,1-f][1,2,4]triazine is complex and forms the core structure of several kinase inhibitors and nucleoside drugs .
Chemical Reactions Analysis
In the synthesis process, NaH was applied as the base to deprotonate 2-cyanopyrrole, and then in situ prepared monochloramine solution was utilized for the N-amination, followed by cyclization with formamidine acetate .
Applications De Recherche Scientifique
Vascular Endothelial Growth Factor Receptor-2 Inhibition
4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine derivatives have been studied for their potential in inhibiting the vascular endothelial growth factor receptor-2 kinase, a key target in cancer therapy. One such compound, BMS-540215, demonstrated preclinical in vivo activity in human tumor xenograft models, indicating its potential use in solid tumor treatments (Bhide et al., 2006).
Synthesis Methodology for Antiviral Drug Production
The compound plays a critical role as a regulatory starting material in the production of the antiviral drug remdesivir. A newly developed synthetic methodology for this compound utilizes simple building blocks like pyrrole, chloramine, and formamidine acetate (Roy et al., 2021).
Bicyclic Derivatives Preparation
This compound and its derivatives can be prepared through reactions with amidrazones, leading to bicyclic 1,2,4-triazolo and pyrido derivatives (Molina et al., 1982).
Cytotoxic Activity in Cancer Cell Lines
Certain derivatives of pyrrolo[2,1-f][1,2,4]triazine have been found to display potent cytotoxic activity against various cancer cell lines. This highlights its potential as a chemotherapeutic agent (Li et al., 2018).
Versatile Synthesis and SAR of Kinase Inhibitors
A versatile synthesis approach for functionalized pyrrolo[2,1-f][1,2,4]triazine nuclei has been described, leading to compounds with significant in vitro potency against VEGFR-2 kinase. This suggests its applicability in developing kinase inhibitors (Borzilleri et al., 2005).
Role as a Privileged Scaffold in Drug Discovery
The pyrrolo[2,1-f][1,2,4]triazine template is considered a "privileged scaffold" in drug discovery due to its versatility in yielding derivatives with a wide range of biological activities. This versatility underlines its significant potential in the pharmaceutical field (Song et al., 2013).
Potential in Anti-Inflammatory Drug Development
This compound derivatives have been explored for their anti-inflammatory properties, particularly as inhibitors of p38 mitogen-activated protein kinase, which is a target for treating inflammation (Hynes et al., 2008).
Evolution as a Versatile Nitrogen Heterocycle
The pyrrolo[2,1-f][1,2,4]triazine has evolved from its initial synthesis in the late 1970s to become a versatile scaffold in drug discovery, particularly in the kinase inhibitor field. Its history underlines its importance in propelling drug discovery forward (Ott & Favor, 2017).
Novel Kinase Inhibitor Template Discovery
The pyrrolo[2,1-f][1,2,4]triazine nucleus has been identified as a novel kinase inhibitor template, effectively mimicking known kinase inhibitor scaffolds and providing potent biochemical inhibitors for various targets (Hunt et al., 2004).
Mécanisme D'action
Target of Action
The primary targets of 4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine are kinases, specifically the fibroblast growth factor receptors (FGFR) and the epidermal growth factor receptor (EGFR) . These are tyrosine receptor kinases that bind to members of the fibroblast growth factor (FGF) family of proteins and regulate fundamental processes of cell development .
Mode of Action
this compound interacts with its targets by inhibiting their activity. This inhibition is achieved by the compound binding to the kinase receptors, thereby preventing them from performing their normal function . The result is a disruption in the signaling pathways that these kinases are involved in, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of kinase activity by this compound affects several biochemical pathways. These pathways are primarily involved in cell development, proliferation, and differentiation . By inhibiting the activity of kinases, the compound disrupts these pathways, leading to downstream effects that can include the suppression of cancer cell growth .
Pharmacokinetics
It’s worth noting that the compound is an important regulatory starting material in the production of the antiviral drug remdesivir .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell survival in certain mechanisms . By inhibiting the activity of kinases, the compound can disrupt cell signaling pathways, leading to the suppression of cell growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the safety and process optimization of the compound’s synthesis have been studied, which could have implications for its stability and efficacy .
Analyse Biochimique
Biochemical Properties
4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine plays a crucial role in biochemical reactions, particularly in the inhibition of kinases. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This phosphorylation process is essential for regulating various cellular activities, including cell division, metabolism, and apoptosis. This compound interacts with several kinases, inhibiting their activity and thereby disrupting the signaling pathways that promote cancer cell proliferation .
Cellular Effects
The effects of this compound on cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific kinases, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth. Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and decreased cellular proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of kinases, preventing the phosphorylation of target proteins. This binding interaction inhibits the kinase activity, leading to the disruption of downstream signaling pathways. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, resulting in changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its activity can diminish due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and persistent effects on cellular function. The compound’s efficacy may decrease over time due to metabolic degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity and reduces tumor growth without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a significant role in the metabolism of this compound. The metabolic products of this compound can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit kinases. The precise localization of this compound determines its effectiveness in modulating cellular processes .
Propriétés
IUPAC Name |
4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-11-7-6-3-2-4-10(6)9-5-8-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVMANGDZUBESL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NN2C1=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


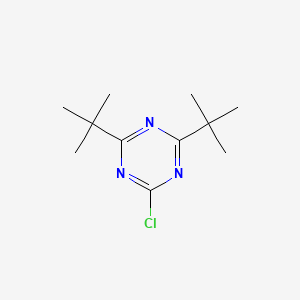


![1,1-Difluorospiro[2.5]octan-6-one](/img/structure/B1433766.png)
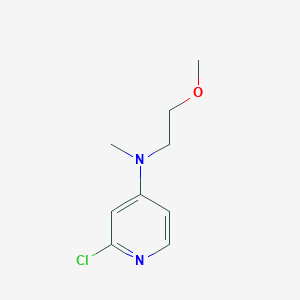
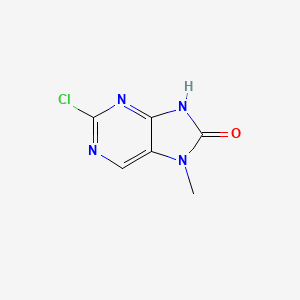
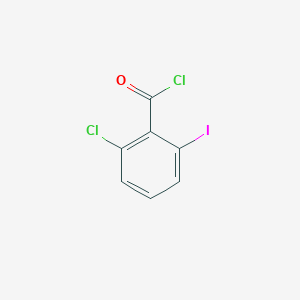
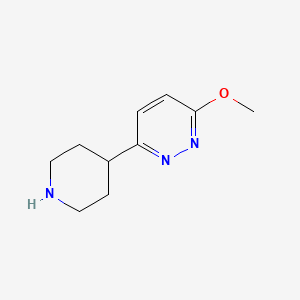
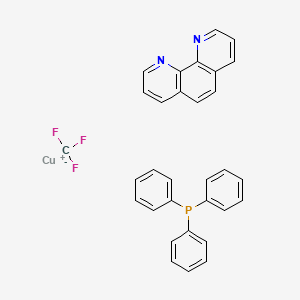


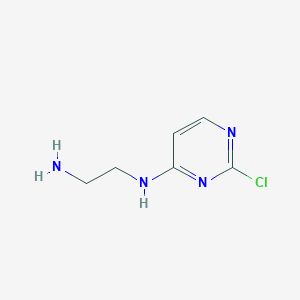
![Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1433785.png)
